![molecular formula C29H29N3O3 B13980968 2,2-Dimethyl-3-oxo-3-[2-(1-tritylimidazol-4-yl)ethylamino]propanoic acid](/img/structure/B13980968.png)
2,2-Dimethyl-3-oxo-3-[2-(1-tritylimidazol-4-yl)ethylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-DIMETHYL-3-OXO-3-((2-(1-TRITYL-1H-IMIDAZOL-4-YL)ETHYL)AMINO)PROPANOIC ACID is a complex organic compound that features an imidazole ring, a trityl group, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-3-OXO-3-((2-(1-TRITYL-1H-IMIDAZOL-4-YL)ETHYL)AMINO)PROPANOIC ACID typically involves multiple steps, starting with the preparation of the imidazole derivative. The trityl group is introduced to protect the imidazole nitrogen during subsequent reactions. The final step involves the coupling of the protected imidazole derivative with a propanoic acid derivative under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods to isolate the final product.
化学反応の分析
Types of Reactions
2,2-DIMETHYL-3-OXO-3-((2-(1-TRITYL-1H-IMIDAZOL-4-YL)ETHYL)AMINO)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The imidazole ring can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
2,2-DIMETHYL-3-OXO-3-((2-(1-TRITYL-1H-IMIDAZOL-4-YL)ETHYL)AMINO)PROPANOIC ACID has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is similar to that found in histidine, making it useful in studies of enzyme function and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2,2-DIMETHYL-3-OXO-3-((2-(1-TRITYL-1H-IMIDAZOL-4-YL)ETHYL)AMINO)PROPANOIC ACID exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of enzymes or receptors. The trityl group can provide steric hindrance, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in enzyme catalysis and metal ion coordination.
Imidazole: A simple heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Trityl-protected imidazole derivatives: Compounds similar in structure but with different substituents on the imidazole ring or the trityl group.
Uniqueness
2,2-DIMETHYL-3-OXO-3-((2-(1-TRITYL-1H-IMIDAZOL-4-YL)ETHYL)AMINO)PROPANOIC ACID is unique due to its combination of a trityl-protected imidazole and a propanoic acid moiety. This structure allows for specific interactions and reactivity that are not observed in simpler imidazole derivatives.
特性
分子式 |
C29H29N3O3 |
|---|---|
分子量 |
467.6 g/mol |
IUPAC名 |
2,2-dimethyl-3-oxo-3-[2-(1-tritylimidazol-4-yl)ethylamino]propanoic acid |
InChI |
InChI=1S/C29H29N3O3/c1-28(2,27(34)35)26(33)30-19-18-25-20-32(21-31-25)29(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,20-21H,18-19H2,1-2H3,(H,30,33)(H,34,35) |
InChIキー |
MPNINXGZUSZGAM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)NCCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


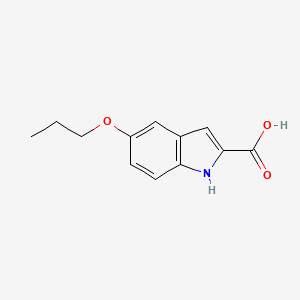
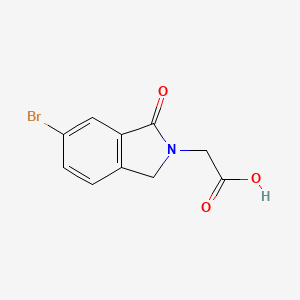
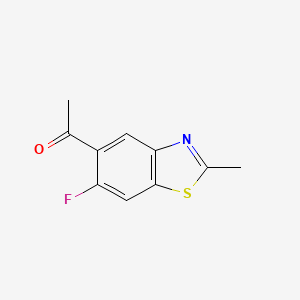
![7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B13980906.png)
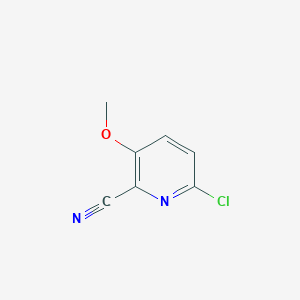
![1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B13980922.png)

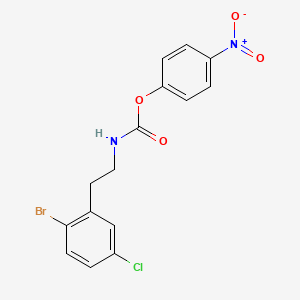
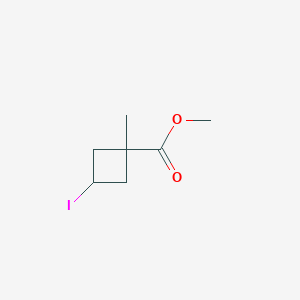
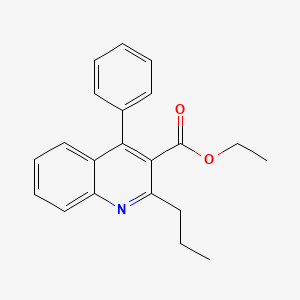



![7-Methyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980976.png)
